Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
CAS No.: 1150164-26-3
Cat. No.: VC2812880
Molecular Formula: C13H12BrN3O2
Molecular Weight: 322.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1150164-26-3 |
|---|---|
| Molecular Formula | C13H12BrN3O2 |
| Molecular Weight | 322.16 g/mol |
| IUPAC Name | methyl 1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H12BrN3O2/c1-19-13(18)10-7-16-17(12(10)8-2-3-8)11-5-4-9(14)6-15-11/h4-8H,2-3H2,1H3 |
| Standard InChI Key | FJOSEQIDAWCAQV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C3CC3 |
| Canonical SMILES | COC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C3CC3 |
Introduction
Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate is a complex organic compound with a molecular formula of C13H12BrN3O2 and a molecular weight of 322.16 g/mol . This compound is characterized by its pyrazole ring, a cyclopropyl group, and a brominated pyridine moiety, which contribute to its unique chemical and biological properties.
Synthesis and Preparation
The synthesis of Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate typically involves multi-step reactions that include the formation of the pyrazole ring and the incorporation of the brominated pyridine moiety. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Biological and Chemical Applications
Compounds with similar structures to Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate have been explored for their potential biological activities. For instance, pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The presence of a brominated pyridine ring may enhance certain biological interactions due to its ability to participate in nucleophilic substitution reactions .
Research Findings and Future Directions
Research on Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate and related compounds is ongoing, with a focus on understanding their chemical and biological properties. Future studies may explore the compound's potential applications in pharmaceuticals, particularly in areas where pyrazole and pyridine derivatives have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume